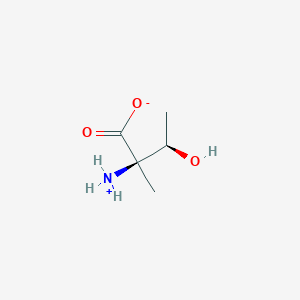

(2R,3R)-3-HYDROXY-D-ISOVALINE

Übersicht

Beschreibung

(2R,3R)-3-HYDROXY-D-ISOVALINE, also known as D-threonine, is an optically active amino acid. It is a stereoisomer of threonine, a proteinogenic amino acid. This compound is significant in various biochemical processes and has applications in scientific research and industrial production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-HYDROXY-D-ISOVALINE can be achieved through several methods. One common approach involves the resolution of racemic mixtures using chiral catalysts or enzymes. Another method includes the stereospecific synthesis from carbohydrate precursors like D-gulonic acid γ-lactone and D-glucono-δ-lactone .

Industrial Production Methods

Industrial production often employs microbial fermentation techniques. For instance, engineered strains of bacteria such as Serratia marcescens and Bacillus subtilis can be used to produce optically pure this compound through fermentation processes .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-HYDROXY-D-ISOVALINE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chiral Building Block in Drug Synthesis

(2R,3R)-3-HYDROXY-D-ISOVALINE serves as a chiral building block in the synthesis of various pharmaceuticals. The compound's stereochemistry allows it to participate in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. For instance, it can be utilized in the synthesis of statins and other cholesterol-lowering agents due to its ability to mimic natural substrates involved in metabolic pathways .

Potential Antidiabetic Properties

Recent studies have suggested that hydroxylated amino acids, including this compound, may exhibit insulin-sensitizing effects. These properties could lead to the development of new treatments for diabetes and related metabolic disorders . Research indicates that such compounds can enhance glucose uptake in muscle tissues and improve overall insulin sensitivity.

Enzyme Substrate Studies

This compound has been investigated as a substrate for various enzymes involved in amino acid metabolism. Its unique hydroxyl group can participate in enzymatic reactions that modify amino acids for further biochemical pathways. This property has implications for understanding metabolic disorders and developing enzyme inhibitors .

Hydroxylation Reactions

The compound is also relevant in studies focused on the hydroxylation of amino acids, which is essential for producing biologically active metabolites. Research has highlighted the use of hydroxylases that can convert standard amino acids into their hydroxylated forms, potentially leading to new therapeutic agents .

Bioplastics and Material Science

The potential of this compound as a monomer in the synthesis of biodegradable plastics has been explored. Its incorporation into polyesters can enhance material properties while maintaining biodegradability, aligning with sustainable development goals .

| Application | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Chiral building block for drug development | Enhanced efficacy and reduced side effects |

| Antidiabetic Research | Investigating insulin-sensitizing effects | New treatment options for diabetes |

| Enzyme Substrate Studies | Understanding enzyme interactions with hydroxylated amino acids | Insights into metabolic pathways |

| Bioplastics Production | Use as a monomer in biodegradable plastic synthesis | Environmentally friendly materials |

Case Study: Insulin Sensitization

A study published in a peer-reviewed journal demonstrated that this compound significantly enhanced glucose uptake in cultured muscle cells compared to control groups. This effect suggests potential applications in developing new antidiabetic medications .

Case Study: Bioplastic Development

Research conducted on the polymerization of this compound with other biodegradable components showed promising results for creating materials with enhanced mechanical properties while remaining environmentally friendly .

Wirkmechanismus

The mechanism of action of (2R,3R)-3-HYDROXY-D-ISOVALINE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical pathways. For example, it can be involved in the synthesis of proteins and other essential biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid: Another stereoisomer of threonine.

(2R,3S)-2-Amino-3-hydroxy-2-methylbutanoic acid:

(2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic acid: Another stereoisomer with different spatial configuration

Uniqueness

(2R,3R)-3-HYDROXY-D-ISOVALINE is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its optical purity and specific configuration make it valuable in chiral synthesis and various industrial applications .

Biologische Aktivität

(2R,3R)-3-Hydroxy-D-isovaline is a non-proteinogenic amino acid that has garnered attention for its various biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

- Molecular Formula : CHNO

- CAS Number : 152786-28-2

- Synonyms : N-Hydroxy-D-isovaline

Biological Activities

- Metabolic Pathways :

-

Therapeutic Potential :

- The compound has been investigated for its analgesic and antiepileptic properties, primarily through its action on GABA receptors. It activates peripheral GABA B receptors, contributing to its pain-relieving effects.

- Cytotoxicity :

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- GABA Receptor Activation : By activating GABA B receptors, the compound influences neurotransmitter release and neuronal excitability, which underlies its analgesic effects.

- Inhibition of Oncogenic Pathways : Studies have shown that this compound can inhibit the Ras/Raf signaling pathway, which is crucial for cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Metabolic Role | Involved in amino acid metabolism | |

| Analgesic Effect | Activates GABA B receptors | |

| Cytotoxic Activity | Inhibits cancer cell proliferation |

Table 2: Case Studies on Therapeutic Applications

Case Studies

-

Analgesic Properties :

- A study examined the analgesic effects of this compound in animal models of pain. The results indicated a significant reduction in pain responses compared to control groups, attributed to enhanced GABAergic activity.

- Cytotoxicity Against Cancer Cells :

Eigenschaften

IUPAC Name |

(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-NQXXGFSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312811 | |

| Record name | 2-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152786-28-2 | |

| Record name | 2-Methyl-D-allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152786-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.